N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Metabolite profiling In vitro metabolism Forensic toxicology

Forensic toxicology labs using non-fluorinated fentanyl analog standards risk systematic false negatives-4F-FUF metabolism proceeds via dihydrodiol formation (M14_FFUF), not amide hydrolysis, rendering generic furanylfentanyl reference data unreliable. • Certified para-4F-FUF standard ensures correct isomer assignment by validated LC-MS/MS method (separates ortho-, meta-, para-FFF). • Targets primary urinary markers M14_FFUF (dihydrodiol) and M3_FFUF for definitive confirmation. • Multi-technique spectral library (IR, Raman, GC-MS, LC-HRMS/MS, NMR) supports instrument qualification. Supplied with full analytical documentation for forensic chain-of-custody confidence.

Molecular Formula C24H25FN2O2
Molecular Weight 392.5 g/mol
CAS No. 1802489-71-9
Cat. No. B12781377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
CAS1802489-71-9
Molecular FormulaC24H25FN2O2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(C2=CC=C(C=C2)F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4
InChIInChI=1S/C24H25FN2O2/c25-20-8-10-21(11-9-20)27(24(28)23-7-4-18-29-23)22-13-16-26(17-14-22)15-12-19-5-2-1-3-6-19/h1-11,18,22H,12-17H2
InChIKeyMGEQOAJOFFXWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Fluorofuranylfentanyl (CAS 1802489‑71‑9) as a Fentanyl‑Analog Reference Standard for Forensic and Pharmacological Research


N‑(4‑Fluorophenyl)‑N‑(1‑phenethylpiperidin‑4‑yl)furan‑2‑carboxamide, commonly referred to as 4‑fluorofuranylfentanyl (4F‑FUF) or para‑fluorofuranylfentanyl, is a synthetic opioid of the fentanyl analogue class that acts as a potent μ‑opioid receptor agonist [REFS‑1]. The compound emerged on the illicit market in the United States in 2018 and was first identified in Europe in 2019, where it was formally notified to the European Early Warning System [REFS‑2]. Its structure differs from furanylfentanyl only by a para‑fluoro substitution on the aniline ring, yet this single atom change profoundly alters its metabolic stability, analytical signature, and toxicological profile, making it a distinct entity that cannot be approximated by reference data from its non‑fluorinated predecessor.

Why 4‑Fluorofuranylfentanyl Cannot Be Approximated by Other Fentanyl Analogs in Analytical or Toxicological Workflows


Fentanyl analogs display divergent pharmacological potencies, metabolic pathways, and chromatographic behaviours that preclude generic substitution [REFS‑1]. Even structurally close relatives of 4F‑FUF—such as furanylfentanyl, isobutyrylfentanyl, and the ortho‑ or meta‑fluoro isomers—exhibit fundamentally different biotransformation routes (amide hydrolysis versus dihydrodiol formation), distinct LC‑MS/MS retention times, and sex‑specific pharmacokinetic handling that have been experimentally documented [REFS‑2][REFS‑3]. Using reference data or certified standards of a different analog introduces systematic errors in quantitation, metabolite identification, and forensic interpretation; the following evidence therefore delineates the specific, quantifiable points of differentiation that make dedicated 4F‑FUF reference material essential.

Quantitative Differentiation of 4‑Fluorofuranylfentanyl (CAS 1802489‑71‑9) from Its Closest Structural Analogs


Metabolic Pathway Divergence from Furanylfentanyl: Amide Hydrolysis Suppressed, Dihydrodiol Formation Dominant

In mouse hepatocyte incubations and in vivo urine samples, 4F‑FUF undergoes minimal amide hydrolysis, whereas furanylfentanyl (the non‑fluorinated analogue) is predominantly metabolised via amide hydrolysis to despropionyl fentanyl [REFS‑1]. Instead, 4F‑FUF’s primary biotransformation is epoxidation of the furan ring followed by hydration, yielding a dihydrodiol metabolite (M14_FFUF) that is the most abundant species both in vitro and in vivo [REFS‑1]. The fluorine substitution is explicitly linked to the suppression of amide hydrolysis: the paper states that the lower prevalence of amide‑hydrolysis products in the 4F‑FUF profile “is not surprising since fluorine substitution can have complex effects on drug metabolism, in terms of route(s) and extent” [REFS‑1]. This shift creates a distinct set of urinary biomarkers—predominantly dihydrodiol and its N‑dealkylated derivatives—that differ fundamentally from the amide‑hydrolysis‑based markers used for furanylfentanyl detection.

Metabolite profiling In vitro metabolism Forensic toxicology

Direct Metabolic Comparison with Isobutyrylfentanyl: Distinct Major Metabolites in a Shared Experimental System

When profiled in the identical in vitro/in vivo system (mouse hepatocytes and urine), 4F‑FUF and isobutyrylfentanyl (iBF) generate clearly distinguishable metabolite suites [REFS‑1]. 4F‑FUF’s most intense metabolite is the dihydrodiol M14_FFUF, while iBF’s primary metabolite is nor‑isobutyrylfentanyl (M10_iBF), produced by N‑dealkylation [REFS‑1]. Twenty metabolites were putatively annotated for 4F‑FUF and 22 for iBF, with no overlap in the chemical identity of the top‑ranked species [REFS‑1]. This head‑to‑head dataset, generated under identical experimental conditions, demonstrates that the two analogs cannot be used interchangeably as surrogates for analytical method development or validation.

Comparative metabolism Synthetic opioid biomarkers LC‑HRMS

Isomer‑Specific LC‑MS/MS Differentiation: Ortho, Meta, and Para Isomers Resolved and Quantified in Postmortem Blood

A validated LC‑MS/MS method was developed that chromatographically resolves the ortho‑, meta‑, and para‑ (4‑fluoro) isomers of fluorofuranylfentanyl [REFS‑1]. In 29 postmortem cases from Pinellas County, Florida, only the para isomer was detected, with central blood concentrations ranging from 0.66 to 73 ng/mL (mean 11 ± 14 ng/mL, median 10 ng/mL) and peripheral blood concentrations from 0.53 to 23 ng/mL (mean 5.7 ± 6.4 ng/mL, median 2.7 ng/mL) [REFS‑1]. The method’s ability to distinguish isomers is critical because the ortho and meta isomers may exhibit different pharmacological potencies and legal scheduling statuses, and misidentification could lead to erroneous cause‑of‑death determinations.

Forensic isomer differentiation Postmortem toxicology LC‑MS/MS quantification

Sex‑Specific Pharmacokinetic and Pharmacodynamic Profile: Higher and Longer Exposure in Males

In a controlled in vivo study, male and female CD‑1 mice received intraperitoneal 4F‑FUF at 5 mg/kg. Plasma concentrations in males were higher and persisted longer, indicating slower clearance than in females; the drug distributed extensively to brain and liver in both sexes [REFS‑1]. Behavioural assessments revealed that respiratory depression was sudden and more pronounced in male mice, while antinociception persisted longer in males [REFS‑1]. Significant correlations between plasma levels and physiological endpoints (visual placing, vibrissae response, locomotion, mechanical analgesia) were found in both sexes, but respiratory rate correlated with plasma concentrations only in females, highlighting a sex‑specific pharmacodynamic divergence [REFS‑1]. This is the first study to characterise sex‑dependent pharmacokinetics for any halogenated furanylfentanyl analog.

Sex‑related pharmacokinetics In vivo pharmacology Synthetic opioid toxicity

Comprehensive Multi‑Analytical Spectral Library for Unambiguous Forensic Identification

A dedicated multi‑technique characterisation of 4F‑FUF—including IR, Raman, GC‑MS, LC‑HRMS/MS, and NMR—was performed on a seized sample and published as a definitive analytical reference [REFS‑1]. The study provides complete spectral assignments that allow differentiation of 4F‑FUF from co‑occurring fentanyl analogs such as isobutyrylfentanyl, which was present in the same seizure [REFS‑1]. This publicly available spectral library, peer‑reviewed and contributed to the Italian National Early Warning System, serves as a validated benchmark for forensic laboratories that need to confirm the identity of unknowns without synthesising in‑house standards.

Forensic chemistry Spectroscopic identification Reference standard characterisation

Procurement‑Driven Application Scenarios for 4‑Fluorofuranylfentanyl Reference Standards


Forensic Toxicology Confirmation of 4F‑FUF Ingestion Using Specific Urinary Biomarkers

Because 4F‑FUF metabolism is dominated by dihydrodiol formation rather than amide hydrolysis, toxicology laboratories must target M14_FFUF (dihydrodiol) and its N‑dealkylated derivative M3_FFUF as primary urinary markers [REFS‑1]. Certified reference standards of these metabolites, used alongside the parent compound, enable the development of selective LC‑MS/MS methods that avoid false negatives that would arise from screening only for the amide‑hydrolysis products typical of furanylfentanyl [REFS‑1].

Isomer‑Resolved Postmortem Quantitation in Medicolegal Death Investigations

The validated LC‑MS/MS method that separates ortho‑, meta‑, and para‑FFF isomers demonstrates that only the para isomer was encountered in 29 authentic postmortem cases [REFS‑2]. Laboratories performing cause‑of‑death investigations must procure a para‑4F‑FUF reference standard to ensure correct isomer assignment, as using a mixed isomer standard or an incorrect single isomer would misassign the toxicological significance [REFS‑2].

Sex‑Stratified Pharmacokinetic Studies to Support Toxicological Interpretation

The documented sex differences in 4F‑FUF clearance, brain distribution, and respiratory depression [REFS‑3] create a need for sex‑stratified reference data in forensic case interpretation. Research groups conducting postmortem toxicology or clinical pharmacokinetic studies should use 4F‑FUF reference material to generate sex‑specific calibration curves and quality control samples, as extrapolation from male‑only data would underestimate exposure in males and potentially overestimate it in female subjects [REFS‑3].

Spectroscopic and Chromatographic System Suitability Testing in Forensic Laboratories

The publicly available multi‑technique spectral library—comprising IR, Raman, GC‑MS, LC‑HRMS/MS, and NMR data [REFS‑4]—allows forensic chemistry units to perform instrument qualification and system suitability tests with a certified 4F‑FUF standard. This ensures that the laboratory can reproduce the published retention times, fragmentation patterns, and spectral matches before analysing case samples, thereby establishing chain‑of‑custody confidence [REFS‑4].

Quote Request

Request a Quote for N-(4-Fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.